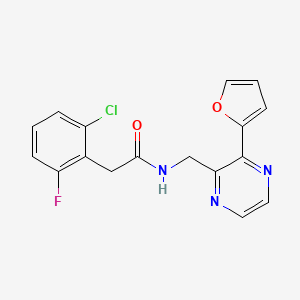

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Description

This compound features a chloro-fluorophenyl group at position 2 of the acetamide backbone, linked to a pyrazine ring substituted with a furan-2-yl moiety at position 2. Its molecular formula is C₁₈H₁₄ClFN₃O₂, with a molar mass of 365.78 g/mol.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c18-12-3-1-4-13(19)11(12)9-16(23)22-10-14-17(21-7-6-20-14)15-5-2-8-24-15/h1-8H,9-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQKGFXIENGBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=CC=CO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms.

Synthesis of the furan-2-yl pyrazine intermediate: This involves the formation of a pyrazine ring substituted with a furan group.

Coupling reaction: The final step involves coupling the chloro-fluorophenyl intermediate with the furan-2-yl pyrazine intermediate through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group on the pyrazine ring can be reduced to an amine.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino-pyrazine derivatives.

Substitution: Phenyl derivatives with various substituents replacing the chloro and fluoro groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenylacetamide Derivatives

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO)

- Structural Similarities : Shares the halogenated phenyl group (3-Cl, 4-F) and acetamide core.

- Key Differences : Replaces the pyrazine-furan system with a naphthalene ring.

- Properties : Crystallizes with a dihedral angle of 60.5° between aromatic planes, stabilized by N–H···O hydrogen bonding. Used in coordination chemistry due to its amide ligand capabilities .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structural Similarities : Contains a chloro-substituted acetamide backbone.

- Key Differences : Lacks heterocyclic moieties (e.g., pyrazine/furan) but includes methoxymethyl and diethylphenyl groups.

- Applications : Herbicide targeting weed control in crops .

Pyrazine- and Furan-Containing Analogues

N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (Compound 18)

- Structural Similarities: Pyrazine core with sulfamoyl and aryl amino groups.

- Key Differences : Replaces furan with a 3,5-dimethoxyphenyl group.

- Synthesis : Prepared via literature methods for hedgehog pathway inhibition .

2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]acetamide

Benzothiazole Derivatives (EP 3 348 550A1)

- Examples :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Structural Similarities : Acetamide linkage to a heterocycle (benzothiazole vs. pyrazine).

- Key Differences : Trifluoromethyl and methoxy substituents enhance lipophilicity and metabolic stability .

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula: CHClFNO

- Molecular Weight: 345.8 g/mol

The structure features a chloro-fluorophenyl group, a furan ring, and a pyrazine moiety, which contribute to its biological activity.

The biological activity of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Binding: It is hypothesized to bind to various receptors, altering their activity and leading to downstream effects on cell behavior.

- Modulation of Signaling Pathways: The compound can modulate pathways related to apoptosis, contributing to its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazine derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. Table 1 summarizes some findings relevant to the compound's activity:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF7 | 3.79 | Apoptosis induction |

| B | NCI-H460 | 12.50 | Cell cycle arrest |

| C | SF-268 | 42.30 | Inhibition of proliferation |

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Related pyrazole derivatives have demonstrated significant activity against various pathogens. For example, studies reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for structurally similar compounds against Staphylococcus aureus and Staphylococcus epidermidis .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of several pyrazine derivatives, including ones similar to the target compound, against human cancer cell lines (MCF7, HepG2). The results indicated that modifications in the chemical structure significantly impacted their potency.

- Animal Models : In vivo studies using animal models have shown that compounds with similar structures can inhibit tumor growth effectively while exhibiting minimal toxicity to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.